cespitulactone B
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Overview
Description
cespitulactone B is a natural product found in Conglomeratusclera coerulea with data available.
Scientific Research Applications
Novel Diterpenoid Structure
Cespitulactone B, identified in the soft coral Cespitularia taeniata, presents a unique diterpenoid structure. This compound exhibits a rare bond cleavage and a 14-membered lactone ring, making its structure noteworthy in the field of organic chemistry and natural products (Shen, Ho, Kuo, & Lin, 2006).
Cytotoxicity Toward Cancer Cell Lines
The research has also explored this compound's cytotoxicity towards human cancer cell lines. This indicates a potential for this compound in cancer research, particularly in the development of novel anticancer agents (Shen, Ho, Kuo, & Lin, 2006).
Biogenetic Pathways
Another study focusing on closely related compounds from the same coral species discusses the importance of understanding biogenetic pathways. These pathways help in deducing the biosynthesis of such novel compounds, which can aid in their synthesis and modification for potential therapeutic uses (Cheng, Chen, Kuo, & Shen, 2009).
Translational Research Implications
Considering the broader context, translational research plays a significant role in bridging the gap between laboratory findings (like the discovery of this compound) and clinical applications. This emphasizes the importance of translating discoveries in natural compounds into potential therapeutic interventions (Grady, 2010).
Properties
Molecular Formula |
C21H30O4 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,3E,5S,10R)-5-hydroxy-1-methoxy-3,17,17-trimethyl-7-methylidene-15-oxatricyclo[8.5.2.013,16]heptadeca-3,13(16)-dien-14-one |
InChI |
InChI=1S/C21H30O4/c1-13-6-7-15-8-9-17-18(20(15,3)4)21(24-5,25-19(17)23)12-14(2)11-16(22)10-13/h11,15-16,22H,1,6-10,12H2,2-5H3/b14-11+/t15-,16+,21-/m1/s1 |
InChI Key |
PEIJBVSHZDEKRL-ZEJWHYPOSA-N |
Isomeric SMILES |
C/C/1=C\[C@H](CC(=C)CC[C@@H]2CCC3=C(C2(C)C)[C@@](C1)(OC3=O)OC)O |
Canonical SMILES |
CC1=CC(CC(=C)CCC2CCC3=C(C2(C)C)C(C1)(OC3=O)OC)O |
Synonyms |
cespitulactone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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